Product packaging for Lethidrone(Cat. No.:)

Lethidrone

Cat. No.: B1196794
M. Wt: 311.4 g/mol
InChI Key: UIQMVEYFGZJHCZ-UHFFFAOYSA-N
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Description

Historical Context of Opioid Antagonist Discovery and the Role of Nalorphine (B1233523) (Lethidrone) in Early Opioid Receptor Theory

The quest for opioid antagonists began in the early 20th century. German chemist J. Pohl is credited with the first demonstration of morphine antagonism in 1915, synthesizing N-allylnorcodeine, which was found to reverse morphine-induced respiratory depression in animals. frontiersin.orgnih.gov Building on this, N-allylnormorphine, or nalorphine, was synthesized in the early 1940s by McCawley and co-workers, and independently introduced by Weijlard and Erickson in 1942. frontiersin.orgnih.govpnas.orgochsnerjournal.org Nalorphine was shown to reverse respiratory depression caused by morphine and other opioid agonists in both animals and humans. frontiersin.org

Early pharmacological studies with nalorphine revealed complex outcomes. When administered alone, nalorphine did not produce the classic opioid side effects like vomiting or sedation at morphine-equivalent doses, although higher doses had comparable toxicity. frontiersin.org In humans, nalorphine alone could cause aversive or dysphoric effects, but it was noted to reverse sedation induced by other opioids. frontiersin.org The ability of nalorphine to reverse the effects of opioids led to the theory of competitive antagonism at specific "cell sites" or receptors. frontiersin.org However, the observation that nalorphine could also exert some analgesic effects, particularly at higher doses, and that its effects were not fully explained by simple competitive antagonism, suggested a more complex interaction with opioid targets. frontiersin.orgpnas.org This complexity inherent in nalorphine's actions was a critical factor in the emerging concept of multiple opioid receptors. frontiersin.org

Conceptual Evolution of Opioid Receptor Subtypes and Nalorphine's (this compound's) Contributions to Their Pharmacological Delineation

The idea that opioids might interact with more than one receptor subtype was formally proposed in the mid-1960s. frontiersin.orgguidetopharmacology.org The distinct pharmacological profiles observed with compounds like morphine, nalorphine, and cyclazocine (B1219694) in studies, such as those by Martin and colleagues in dogs, further supported this concept. frontiersin.orgguidetopharmacology.org These studies noted differences in the abstinence syndromes produced by morphine and cyclazocine, and that they did not show analgesic cross-tolerance. frontiersin.org Based on these diverse responses, the existence of different opioid receptors, initially termed mu (μ), kappa (κ), and sigma (σ), was proposed. frontiersin.orgguidetopharmacology.org

Nalorphine's mixed agonist-antagonist profile was instrumental in the pharmacological delineation of these early receptor concepts. It was recognized that nalorphine acted as an antagonist at the mu receptor, the site primarily associated with morphine's effects, while exhibiting agonist characteristics at other sites, which would later be better understood as kappa receptors. nih.govwikidoc.orgnih.goviiab.medrugbank.com This dual activity provided a tool to differentiate responses mediated by the mu receptor from those mediated by other opioid receptor populations.

Further studies comparing the actions of different opioid peptides and alkaloids in various tissue preparations, such as the guinea pig ileum and mouse vas deferens, provided additional evidence for multiple receptor types. frontiersin.orgguidetopharmacology.org These experiments helped to define the delta (δ) opioid receptor, associated with the effects of enkephalins. frontiersin.orgguidetopharmacology.org While the initial sigma receptor concept evolved to exclude it from the classical opioid receptor family due to its distinct pharmacology and lack of antagonism by naloxone (B1662785), the mu, delta, and kappa receptors became the primary focus of opioid receptor research. frontiersin.orgguidetopharmacology.orgpainphysicianjournal.com

The pharmacological characterization of these receptors was significantly advanced by the availability of ligands like nalorphine with differential activity at these sites. Although molecular cloning in the early 1990s identified single genes for the mu, delta, and kappa receptors, pharmacological studies, influenced by the complex responses seen with compounds like nalorphine, had already suggested the existence of subtypes within these main classes (e.g., mu1, mu2, mu3; kappa1, kappa2, kappa3; delta1, delta2). nih.govfrontiersin.orgnih.govoup.comjneurosci.orgnih.gov Nalorphine's interaction profile, being antagonistic at mu receptors and agonistic at kappa receptors, provided early pharmacological evidence supporting the functional distinction between these receptor types. nih.govwikidoc.orgnih.goviiab.medrugbank.com

Academic Significance and Contemporary Research Directions for Nalorphine (this compound) as a Mechanistic Probe

Academically, nalorphine holds significant importance as one of the first compounds to challenge the idea of a single opioid receptor and to highlight the existence of different opioid receptor populations with distinct pharmacological roles. Its mixed agonist-antagonist properties made it an invaluable tool in early pharmacological studies aimed at classifying opioid receptors based on the differential responses they elicited or blocked. frontiersin.orgcambridge.org

While naloxone, a purer opioid antagonist developed later, became the primary tool for reversing opioid overdose and identifying opioid receptors due to its high affinity and broader antagonist activity across mu, delta, and kappa receptors, nalorphine's historical role in the conceptualization of receptor heterogeneity remains crucial. frontiersin.orgguidetopharmacology.orgtaylorandfrancis.com

In contemporary research, while less commonly used clinically due to its side effect profile and the availability of more selective agents, nalorphine continues to be relevant as a historical reference point and a tool for understanding the complexities of the opioid system. Its characteristic profile of mu antagonism and kappa agonism serves as a benchmark in the study of mixed-action opioid ligands. Research into the mechanisms underlying the distinct effects mediated by mu and kappa receptors, and the development of novel ligands targeting these receptors selectively, can trace their origins, in part, to the early pharmacological insights provided by compounds like nalorphine. nih.gov The study of mixed agonist-antagonists, a class to which nalorphine belongs, continues to be an area of interest in the search for analgesics with improved side effect profiles. oup.com Understanding the historical context provided by nalorphine's research is essential for appreciating the evolution of opioid receptor theory and the ongoing efforts to develop more precise pharmacological tools.

Data regarding the specific binding affinities of nalorphine for different opioid receptor subtypes were crucial in its role as a mechanistic probe. While detailed quantitative data tables were not consistently found across the search results within the scope of this article, the qualitative description of its activity is well-established:

CompoundMu Opioid Receptor (μ)Kappa Opioid Receptor (κ)Delta Opioid Receptor (δ)
NalorphineAntagonistAgonist (High Efficacy)
MorphineAgonist
NaloxoneAntagonistAntagonistAntagonist

Detailed research findings involving nalorphine often focused on comparing its effects to those of full agonists like morphine. For instance, studies in experimental models demonstrated that nalorphine could precipitate withdrawal in morphine-dependent subjects, a key indicator of its antagonist activity at the mu receptor. pnas.orgcambridge.org Conversely, its agonist activity at kappa receptors was associated with effects distinct from mu agonism. nih.govwikidoc.orgnih.goviiab.medrugbank.com

The academic significance of nalorphine lies in its contribution to the foundational understanding of opioid receptor heterogeneity. It served as an early example of a ligand that could interact with the opioid system in a manner distinct from a pure agonist, paving the way for the concept of multiple receptor types and the development of more selective pharmacological agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO3 B1196794 Lethidrone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQMVEYFGZJHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Nalorphine Lethidrone

Established Chemical Synthesis Pathways for N-Allylnormorphine

The synthesis of N-allylnormorphine (Nalorphine) typically originates from morphine, a naturally occurring alkaloid found in Papaver somniferum. nih.govmdpi.com A common synthetic route involves the N-demethylation of morphine to yield normorphine, followed by N-alkylation with an allyl halide. mdpi.com

One established pathway for the synthesis of Nalorphine (B1233523) from morphine involves several steps:

Conversion of morphine to diacetylmorphine. mdpi.com

N-demethylation of diacetylmorphine, often utilizing methods like the von Braun reaction, to produce diacetyl-N17-cyano-normorphine, which is then converted to normorphine. mdpi.com

N-alkylation of normorphine with an allyl halide (such as allyl chloride, allyl bromide, or allyl iodide) to introduce the N-allyl group, yielding N-allylnormorphine (Nalorphine). google.com

The N-alkylation step can be carried out by reacting approximately equimolecular equivalents of normorphine and an allyl halide in a solvent, such as a lower alkanol (e.g., isopropanol (B130326) or anhydrous ethanol), in the presence of a molecular excess of an alkali metal carbonate or bicarbonate, such as sodium carbonate or sodium bicarbonate. google.com For instance, reacting normorphine with allyl bromide in absolute ethanol (B145695) with excess sodium bicarbonate has been reported to produce N-allylnormorphine in high yield. google.com

Normorphine itself is the N-demethylated derivative of morphine and serves as a useful intermediate for producing both opioid antagonists like Nalorphine and potent opioid agonists. wikipedia.org It can be formed from morphine through N17-demethylation catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.com

Stereoselective Synthetic Strategies for Opioid Antagonists and Their Precursors

Stereochemistry plays a critical role in the activity and receptor binding of opioid ligands. The morphinan (B1239233) scaffold of Nalorphine contains multiple chiral centers, and the stereochemical configuration significantly influences its interaction with opioid receptors. umich.edu Stereoselective synthetic strategies are employed to control the absolute and relative configurations of these centers during the synthesis of opioid antagonists and their precursors.

While specific detailed stereoselective synthetic routes solely focused on Nalorphine's core structure are not extensively detailed in the provided snippets, the importance of stereochemistry in opioid antagonist synthesis is highlighted in related research. For example, studies on novel mu-opioid antagonists based on different structural motifs emphasize the use of stereoselective synthesis to obtain specific stereoisomers and evaluate their receptor affinity and activity. nih.govresearchgate.net The synthesis of opioid peptide analogues also demonstrates the application of stereospecific synthesis to introduce chiral centers and study their impact on antagonist properties and receptor binding affinity. ull.esresearchgate.netnih.gov

Research on morphinan ligands, including the comparison of enantiomeric pairs like levorphanol (B1675180) and dextrorphan, provides further validation that opioid receptors exhibit preference for specific stereochemical orientations, analogous to the endogenous tyrosine-like configuration. umich.edu This underscores the necessity of controlling stereochemistry in the synthesis of opioid antagonists to achieve desired pharmacological profiles.

Design and Synthesis of Novel Nalorphine (Lethidrone) Analogues for Receptor Affinity and Functional Studies

The design and synthesis of novel analogues of Nalorphine and other morphinan derivatives have been actively pursued to explore structure-activity relationships and develop compounds with altered receptor affinity, selectivity, and functional profiles. nih.govmdpi.com Modifications to the morphinan scaffold, particularly at the N-17 position and the C-6 position, have been key areas of investigation. nih.govnih.govdcu.ie

Replacing the N-methyl group of morphine with an allyl group to yield Nalorphine was an early example of how N-substitution can dramatically change the pharmacological profile from agonist to antagonist. nih.govdcu.ie Following this, numerous N-substituted normorphine analogues have been synthesized to understand structure-activity relationships. nih.gov

Chemical derivatization at the hydroxyl groups, particularly at the 3 and 6 positions of the morphinan nucleus, is another common strategy for creating analogues. dcu.ieresearchgate.net For instance, Nalorphine dinicotinate (niconalorphine) is a semisynthetic analogue where the 3,6-hydroxyl groups of Nalorphine are esterified with nicotinic acid. wikipedia.orgontosight.ai This modification results in a compound described as a mixed opioid agonist-antagonist with potential analgesic and sedative properties at higher doses in opioid-naive individuals. wikipedia.orgontosight.ai

Studies on other morphinan derivatives illustrate the impact of structural modifications on receptor binding. For example, incorporating a 7,8 double bond, removing the C-14 hydroxyl, and introducing different N-17 substituents on a morphinan scaffold were shown to significantly increase affinity for mu (MOR-1), delta (DOR-1), and kappa (KOR-1) opioid receptors, albeit sometimes reducing selectivity for other sites. nih.gov Analogues with a C6-hydroxyl group converted to an amine (aminomorphinans) have also been synthesized, often utilizing reactions like the Mitsunobu reaction, leading to a variety of derivatives with pharmacological activity. nih.gov

Research findings often involve evaluating the binding affinity of synthesized analogues to different opioid receptor subtypes (mu, delta, and kappa) using competitive radioligand binding assays and assessing their functional activity (agonist or antagonist) using assays such as the [35S]GTPγS assay. mdpi.comnih.govresearchgate.net These studies provide detailed data on how specific structural changes in Nalorphine analogues affect their interaction with opioid receptors.

Analytical Characterization Techniques for Nalorphine Lethidrone and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental in determining and confirming the chemical structure of nalorphine (B1233523) and its derivatives.

Infrared (IR) spectroscopy is a valuable tool for the chemical identification of nalorphine hydrochloride, typically involving comparison to established standards. nih.gov This method helps in identifying the functional groups present in the molecule based on their characteristic vibrational frequencies. slideshare.netuniversalclass.com

Ultraviolet (UV) absorption spectrophotometry is another technique used for the chemical identification of nalorphine hydrochloride, also by comparing its UV spectrum to standards. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the bonding and stereochemistry of nalorphine, making it essential for structural elucidation. slideshare.netuniversalclass.comnd.edu NMR can be applied to characterize both pure compounds and mixtures. researchgate.net Furthermore, NMR/pH titrations can yield insights into the protonation equilibria, including the structure and specific sites of protonation within the molecule. researchgate.net

Mass Spectrometry (MS) is a powerful technique for determining the molecular mass of nalorphine and its derivatives and providing characteristic fragmentation patterns that aid in structural confirmation. slideshare.netuniversalclass.com Electrospray ionization mass spectrometry (ESI-MS), such as microTOF-Q, has been utilized in research to study the interaction of nalorphine with proteins, demonstrating the formation of complexes even at nanomolar concentrations. rsc.orgrsc.org GC-MS, which couples gas chromatography with mass spectrometry, is widely employed in drug analysis and offers structural information through the analysis of fragmentation ions. researchgate.netnih.govresearchgate.netmedwinpublishers.com Similarly, LC-MS and LC-MS/MS, combining liquid chromatography with mass spectrometry, are used and offer advantages like the ability to analyze compounds without prior derivatization and providing high sensitivity and selectivity. medwinpublishers.comkcl.ac.uk

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating nalorphine and its derivatives from mixtures, assessing their purity, and isolating them for further analysis or research.

Thin-Layer Chromatography (TLC) is a widely used and relatively simple technique for separating components of a mixture, assessing compound purity, and monitoring the progress of chemical reactions. researchgate.netresearchgate.netsorbtech.com TLC can be used for both qualitative and quantitative analysis and offers a straightforward approach for isolating separated compounds on a semi-preparative scale. researchgate.netsorbtech.com TLC-UV densitometry is a specific method used for the quantitative analysis of compounds separated by TLC. researchgate.net

Gas Chromatography (GC) is a common technique in drug analysis. researchgate.net When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for the determination and quantification of opioids, including the use of nalorphine as an internal standard in methods for analyzing other opioids. researchgate.netnih.govresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is extensively used in the analysis of pharmaceuticals and drugs for identification, quantification, and purification purposes. researchgate.netajpp.in Hyphenated techniques like LC-MS and LC-MS/MS combine the separation power of HPLC with the detection capabilities of MS, providing highly sensitive and selective methods particularly useful for trace analysis. medwinpublishers.comkcl.ac.uk Preparative LC is a variation used specifically for isolating target compounds from complex samples, which can then be subjected to further analysis like MS or NMR. chromatographyonline.com

Advanced Analytical Approaches for Trace Detection and Quantitation in Research Matrices

Advanced analytical techniques are necessary for the sensitive detection and accurate quantitation of nalorphine and its derivatives, particularly when present at low concentrations in complex research matrices such as biological fluids or tissues.

GC-MS and LC-MS/MS are prominent advanced techniques for trace detection and quantitation in biological matrices like urine, blood, and bone due to their high sensitivity and selectivity. researchgate.netnih.govresearchgate.netmedwinpublishers.comkcl.ac.ukresearchgate.netnih.gov

GC-MS methods utilizing nalorphine as an internal standard have been developed and validated for the quantification of other opioids in human bone and blood/plasma. researchgate.netresearchgate.net These methods demonstrate specific performance characteristics, including limits of detection (LODs), limits of quantification (LOQs), linearity ranges, and recovery rates.

An example of quantitative data from a validated GC-MS method using nalorphine as an internal standard for the simultaneous quantification of several opioids in human whole blood and plasma is presented below researchgate.net:

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Mean Extraction Recovery (%)
MorphineWhole Blood0.40Not SpecifiedNot Specified90.7
6-MAMWhole Blood0.50Not SpecifiedNot Specified90.5
CodeineWhole Blood0.60Not SpecifiedNot Specified93.3
HeroinWhole Blood0.75Not SpecifiedNot Specified93.9
FentanylWhole Blood7.63Not SpecifiedNot Specified91.8
MethadoneWhole Blood0.50Not SpecifiedNot Specified87.2
MorphinePlasma0.80Not SpecifiedNot Specified100.2
6-MAMPlasma1.00Not SpecifiedNot Specified94.5
CodeinePlasma1.25Not SpecifiedNot Specified3.79
HeroinPlasma1.50Not SpecifiedNot Specified1.71
FentanylPlasma32.00Not SpecifiedNot Specified1.82
MethadonePlasma1.00Not SpecifiedNot Specified84.4

This table is intended to be interactive.

Another GC-MS method using nalorphine as an internal standard for the determination of opioids and cocaine in human bone reported a validated range of 0.3–1 ng/mg to 150 ng/mg for different drugs, with mean absolute recoveries ranging from 66% to 110%. researchgate.net

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) represents an advanced approach that allows for untargeted analysis while maintaining high selectivity. kcl.ac.uk This technique is capable of detecting a broad spectrum of drugs and metabolites and can be particularly useful in the context of novel psychoactive substances. kcl.ac.uk

While not direct methods for nalorphine itself, techniques like fluorescence immunoassay and magnetic particle quantification are examples of advanced approaches used in the broader field of opioid analysis for rapid screening and highly sensitive quantification of haptens at trace levels, highlighting the ongoing development of sensitive detection methods relevant to compounds like nalorphine. researchgate.net

Pharmacological Characterization of Nalorphine Lethidrone at Opioid Receptors Preclinical Focus

Opioid Receptor Binding Affinity and Selectivity Profiling (in vitro)

In vitro studies are crucial for determining the intrinsic ability of a compound to bind to and activate or inhibit specific opioid receptors. Nalorphine (B1233523) has been shown to interact primarily with the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). wikipedia.org Early research involving radioligand binding assays and functional studies in isolated tissue preparations provided initial insights into its receptor profile. nih.govnih.gov

ReceptorParameterValueUnitReference
KORKi1.6nM wikipedia.org
KOREC50483nM wikipedia.org
KOREmax95% wikipedia.org

Mu-Opioid Receptor (MOR) Antagonism and Partial Agonism Studies

Nalorphine is well-characterized as having antagonistic effects at the mu-opioid receptor (MOR). wikipedia.org Early preclinical observations demonstrated its ability to reverse the effects of full MOR agonists like morphine, including analgesia and respiratory depression. nih.gov This antagonistic action at the MOR was a key finding that contributed to the concept of multiple opioid receptors. nih.gov

However, the interaction of Nalorphine with the MOR is not purely antagonistic. Some studies classify it as a partial agonist/antagonist at the MOR, suggesting it can exert some degree of agonistic effect depending on the experimental conditions or the level of endogenous opioid tone. painphysicianjournal.com The complex interplay between its MOR antagonism and other receptor activities underlies its unique pharmacological profile.

Kappa-Opioid Receptor (KOR) Agonism Characterization

A significant aspect of Nalorphine's pharmacology is its agonistic activity at the kappa-opioid receptor (KOR). wikipedia.org Preclinical studies have demonstrated that Nalorphine acts as a high-efficacy partial agonist or near-full agonist at the KOR. wikipedia.org This KOR agonism is associated with some of the characteristic effects of Nalorphine, including effects that were historically used to help define the kappa receptor subtype. nih.gov Activation of KORs by agonists can produce analgesia, but is also linked to side effects such as dysphoria and hallucinations in preclinical models. wikipedia.orgmdpi.com Nalorphine's KOR agonism is considered responsible for certain undesirable effects observed historically. wikipedia.org

G Protein-Coupled Receptor (GPCR) Signaling Cascades Modulated by Nalorphine (Lethidrone)

Opioid receptors, including MOR, KOR, and DOR, belong to the superfamily of G protein-coupled receptors (GPCRs). mdpi.comacs.orgfrontiersin.orgle.ac.uk Upon binding of an agonist or partial agonist, GPCRs undergo conformational changes that facilitate interaction with heterotrimeric G proteins, typically of the Gi/Go family in the case of opioid receptors. frontiersin.orgnih.gov This interaction leads to the dissociation of the G protein into its α and βγ subunits, which then modulate various intracellular signaling pathways. frontiersin.orgnih.gov

Analysis of Biased Agonism/Antagonism Mechanisms

The concept of biased agonism, or functional selectivity, describes the ability of different ligands acting on the same GPCR to preferentially activate distinct downstream signaling pathways. nih.govmdpi.comnih.govle.ac.ukresed.esmdpi.compnas.orgfrontiersin.org Beyond G protein coupling, opioid receptors can also recruit β-arrestin proteins, which are involved in receptor desensitization, internalization, and the activation of alternative signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govresed.esmdpi.com The differential engagement of G protein versus β-arrestin pathways by various opioid ligands is an active area of research, with the hypothesis that biased agonists might offer improved therapeutic profiles by selectively activating beneficial pathways while avoiding those linked to adverse effects. nih.govmdpi.comresed.esmdpi.comfrontiersin.org

Receptor Dimerization and Allosteric Modulation in Opioid Receptor Systems

Opioid receptors, like other G protein-coupled receptors (GPCRs), are understood to exist as dynamic protein complexes that can form dimers and oligomers. nih.gov This includes the formation of homodimers (composed of the same receptor subtype) and heterodimers (composed of different receptor subtypes or opioid receptors and other GPCRs). nih.govfrontiersin.org The dimerization of opioid receptors is an area of ongoing research, with studies suggesting it can impact receptor function, ligand binding affinity, downstream signaling, and trafficking. frontiersin.orgfrontiersin.org While the existence of GPCR oligomerization, including opioid receptor dimers, has been demonstrated in various systems, including transfected cell lines, cell lines, primary cultures, and in some cases in vivo, it remains a subject of investigation. nih.gov The concept of opioid receptor dimerization has generated interest as it may reveal novel targets for the development of new opioid drugs. nih.gov

Allosteric modulation involves ligands binding to a site topographically distinct from the orthosteric binding site, thereby altering the affinity or efficacy of orthosteric ligands. umich.edu Positive allosteric modulators (PAMs) of the mu-opioid receptor, for instance, have been explored as a strategy for pain relief, aiming to enhance the activity of endogenous opioid peptides. umich.edunih.govnih.gov While the search results discuss opioid receptor dimerization and allosteric modulation in general opioid receptor systems, specific detailed research findings on the direct involvement of Nalorphine (this compound) in inducing or being affected by receptor dimerization or acting as an allosteric modulator were not prominently found in the provided snippets. However, the formation of different types of opioid receptor heterodimers through allosteric mechanisms over the receptor interface may alter pharmacological properties of opioid ligands and may produce additional pharmacological subtypes. frontiersin.orgfrontiersin.org

Receptor Trafficking and Internalization Dynamics in Response to Nalorphine (this compound)

Opioid receptor activation by agonists can lead to receptor phosphorylation and interaction with β-arrestins, which promotes receptor internalization through clathrin-dependent pathways. frontiersin.orgfrontiersin.orgmdpi.com This internalization can result in reduced cell surface receptor expression. frontiersin.orgfrontiersin.org Following internalization, receptors can either be recycled back to the plasma membrane or targeted for degradation in lysosomes. frontiersin.orgfrontiersin.orgmdpi.com This process of internalization and subsequent trafficking is considered a key mechanism underlying receptor desensitization and downregulation, contributing to the development of tolerance. amegroups.orgnih.govnih.gov

Studies have shown that the internalization of opioid receptors is agonist-dependent. nih.govnih.gov For example, the alkaloid agonist etorphine rapidly induces internalization of mu-opioid receptors in transfected cells, peripheral neurons, and rat brain neurons, a process blocked by naloxone (B1662785). nih.gov In contrast, morphine has been shown to fail to induce detectable rapid internalization of receptors in these models. nih.govfrontiersin.org Different agonists can vary significantly in their ability to stimulate the rapid internalization of opioid receptors, and this ability is not necessarily correlated with their potency for receptor activation. nih.gov

While the search results describe the general mechanisms of opioid receptor trafficking and internalization and highlight agonist-selective differences, specific detailed information on the direct effects of Nalorphine (this compound) on opioid receptor trafficking and internalization dynamics was not extensively provided within the search results. However, as a mixed agonist-antagonist with distinct activity at MOR and KOR wikidoc.orgnih.govwikipedia.orgalchetron.com, Nalorphine's impact on trafficking would likely depend on the specific receptor subtype and the cellular context.

Interactions with Other Neurotransmitter Systems (e.g., Dopaminergic Pathways in Non-human Primates)

Opioid receptors and other neurotransmitter systems can interact, influencing various physiological and behavioral outcomes. Research in non-human primates (NHPs) is considered valuable for understanding drug abuse and neurobiological processes due to their phylogenetic, anatomical, physiological, neurochemical, and behavioral similarities to humans. wellbeingintlstudiesrepository.orgnih.gov NHPs have been used to study the effects of drugs of abuse, including cocaine, which primarily targets the brain's dopamine (B1211576) system. wellbeingintlstudiesrepository.org The dopaminergic system, particularly pathways like the nigrostriatal and mesolimbic/mesocortical pathways, plays a crucial role in reward, motivation, and motor control. wellbeingintlstudiesrepository.orgfrontiersin.org

Studies in NHPs have investigated the interactions between opioid systems and dopaminergic pathways. For instance, research has explored the effects of kappa opioid receptor agonists on cocaine-induced behaviors in rhesus monkeys, noting that KOR agonists can attenuate cocaine-induced increases in synaptic dopamine concentrations in brain regions like the nucleus accumbens. mdpi.com This suggests a potential mechanism by which KOR activation might influence dopaminergic activity and related behaviors. mdpi.com Furthermore, studies in Japanese macaques have investigated the role of dopamine transmission in the prefrontal cortex in social information processing, highlighting the involvement of both D1 and D2 receptors. nih.gov

While the provided search results confirm the use of non-human primates in studying interactions between opioid and dopaminergic systems and the importance of these interactions in various neurological processes and drug effects, specific detailed preclinical findings on the direct interactions of Nalorphine (this compound) with dopaminergic pathways in non-human primates were not explicitly detailed. However, given Nalorphine's activity at KOR, which has been shown to influence dopaminergic activity in NHPs mdpi.com, it is plausible that Nalorphine could indirectly modulate dopaminergic signaling through its KOR agonism.

In Vitro and Ex Vivo Research Models for Nalorphine Lethidrone Pharmacology

Cellular Assay Systems for Opioid Receptor Functionality and Ligand Efficacy

Cellular assay systems are fundamental tools for characterizing the interaction of ligands like nalorphine (B1233523) with specific opioid receptor subtypes at a molecular level. These systems often utilize cultured cell lines, including human embryonic kidney (HEK) cells or neuroblastoma-derived cells, that are genetically modified to express individual opioid receptor types (μ, δ, or κ). d-nb.infoacs.organnualreviews.org

Opioid receptors are members of the G protein-coupled receptor (GPCR) superfamily. d-nb.infoacs.org Their activation by agonists typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. acs.orgfrontiersin.orgnih.gov Assays measuring the inhibition of forskolin-stimulated cAMP production are a standard method to assess the functional activity and efficacy of opioid ligands. d-nb.infoacs.org

Studies using these cellular models have provided insights into nalorphine's activity at different receptor subtypes. For example, in transfected HEK cells expressing only the δ opioid receptor, nalorphine was characterized as an antagonist. d-nb.info Its binding affinity (Ki) at the δ opioid receptor in this specific cellular system was determined to be 38.5 ± 4.0 nM. d-nb.info This moderate affinity suggests that nalorphine can compete with other ligands, including endogenous opioid peptides like met-enkephalin, for binding to the δ receptor, thereby exerting an antagonistic effect. d-nb.info

Beyond G protein coupling, opioid receptor activation can also trigger other intracellular signaling pathways, such as the recruitment of β-arrestin, which is involved in receptor desensitization and internalization. acs.organnualreviews.orgnih.gov While the provided information specifically highlights nalorphine's antagonist profile at the δ receptor in a cAMP assay, cellular systems are also employed to study its binding characteristics and functional effects, such as G protein activation (e.g., using [35S]GTPγS binding assays) and β-arrestin recruitment, at μ and κ opioid receptors. acs.orgmdpi.com These cellular models enable researchers to directly investigate the molecular interactions and immediate signaling events mediated by nalorphine at specific opioid receptor subtypes.

Isolated Tissue Preparations for Mechanistic Pharmacological Studies

Isolated tissue preparations serve as valuable ex vivo models that retain a higher level of biological organization compared to cellular assays, allowing for the study of opioid effects on integrated physiological responses like muscle contraction and neurotransmission. These preparations are crucial for understanding the functional consequences of opioid receptor activation in a more complex environment.

The guinea-pig ileum (GPI) and the mouse vas deferens (MVD) are two widely used isolated tissue preparations in opioid pharmacology research. psu.eduresearchgate.netoup.com These tissues are richly innervated by neurons whose activity is modulated by opioids, and opioid agonists typically cause an inhibition of electrically induced contractions. researchgate.netcapes.gov.br

The guinea-pig ileum is known to possess both μ and κ opioid receptors, making it a suitable model for investigating compounds that interact with these subtypes. researchgate.net Studies in the GPI have shown that opioid agonists depress electrically stimulated twitches. capes.gov.br Nalorphine's effects in the GPI have demonstrated its ability to antagonize the acute actions of opiates. umich.edu However, unlike some other opioid antagonists, nalorphine did not elicit a contraction in the isolated GPI, despite its ability to displace radiolabeled agonists from receptor binding sites in brain membranes. umich.edu This observation suggests that nalorphine's intrinsic agonist activity in this tissue might interfere with the precipitation of a withdrawal contraction. umich.edu Research in the GPI has also indicated that the interaction between naloxone (B1662785) and narcotic antagonists like nalorphine can differ in this peripheral tissue compared to the central nervous system, particularly in the context of opioid tolerance. nih.gov

The mouse vas deferens is another important preparation, particularly useful for studying κ-opioid receptor agonists and the antagonist properties of mixed agonist-antagonists. researchgate.netoup.comnii.ac.jpcapes.gov.br Opioid agonists inhibit electrically induced contractions in the MVD. researchgate.net Nalorphine has been shown to antagonize the inhibitory effects of enkephalins on electrically stimulated contractions in the mouse vas deferens. jst.go.jp Furthermore, nalorphine has been characterized as a partial agonist at the κ-receptor in the electrically stimulated mouse vas deferens. nii.ac.jp The MVD is considered advantageous for assaying the antagonist activity of drugs with mixed agonist-antagonist profiles because their agonist effects tend to be less dependent on concentration in this preparation. researchgate.net

Isolated tissue preparations like the GPI and MVD provide essential functional data on nalorphine's interactions with opioid receptors, complementing the binding and signaling information obtained from cellular assays and offering insights into its effects on tissue-level responses.

Organotypic Slice Cultures in Opioid Receptor Research

Organotypic slice cultures represent an ex vivo model that bridges the gap between simplified cellular systems and complex in vivo studies. These cultures maintain the three-dimensional architecture and some of the neuronal connectivity of the original tissue, allowing for the investigation of opioid effects within a more preserved neural environment.

While extensive research specifically detailing nalorphine studies in organotypic slice cultures was not prominently found in the search results, this model is a valuable tool in broader opioid receptor research. For instance, organotypic slice cultures from regions like the rat hippocampus have been used to study the modulation of neuronal activity by opiates. windows.net More recent applications include using organotypic slice cultures of the newborn mouse brainstem, particularly focusing on the preBötzinger complex, to investigate how opioids affect the neural circuits involved in respiratory rhythm generation. nih.govresearchgate.net These studies often employ advanced techniques, such as genetically encoded sensors, to monitor the dynamics of calcium, glutamate, and GABA signaling in response to opioid exposure. nih.gov

Although direct studies on nalorphine in organotypic slice cultures were not a major focus of the provided search results, the capacity of this model to maintain aspects of native tissue structure and neuronal networks makes it potentially useful for future investigations into nalorphine's effects on circuit-level activity and complex neuronal processes. This could provide a more integrated understanding of nalorphine's pharmacology than that obtained from dissociated cells or simpler tissue preparations.

Preclinical Pharmacological Investigations of Nalorphine Lethidrone Non Human Animal Studies

Antagonist Activity in Opioid-Mediated Responses in Various Animal Models

Nalorphine (B1233523) has demonstrated significant antagonist activity against the effects of various opioid agonists in a range of animal models. Quantitative studies in mice investigated the antagonism by nalorphine of analgesia and lenticular opacity induced by several narcotics psu.edu. These studies found that increasing doses of nalorphine produced parallel shifts in the dose-response curves for these agonists, suggesting a surmountable antagonism and competition for a common receptor site psu.eduannualreviews.org. The antagonism of morphine-induced analgesia and intestinal inhibition in mice by nalorphine has been compared to that of naloxone (B1662785), providing insights into receptor interactions psu.edu. While estimating the pA2 for morphine-nalorphine antagonism was complicated by nalorphine's own agonist activity, extrapolated values in analgesic assays were obtained psu.edu.

In chronic spinal dogs, nalorphine has been shown to precipitate abstinence in cyclazocine-dependent animals, indicating its antagonist properties against the effects of cyclazocine (B1219694) nih.gov. A comparison in mice of naloxone and nalorphine as antagonists to neuroleptanalgesic drugs like fentanyl and droperidol (B1670952) found that naloxone was a more effective antagonist than nalorphine in reversing effects on hot plate reaction time and respiratory rate nih.gov.

Agonist Effects in Preclinical Nociceptive Models

Despite its known antagonist properties, nalorphine also exhibits agonist effects, particularly mediated through the kappa-opioid receptor. In the mouse writhing test, both morphine and nalorphine were found to be active, although they were not additive when administered together annualreviews.org. This suggests that nalorphine's analgesic activity in this model might operate through a different mechanism than morphine's annualreviews.org.

Studies involving mutant μ-opioid receptors in mice have also provided insights into nalorphine's agonist activity in nociceptive models pnas.org. In the acetic acid-induced abdominal constriction test, a specific dose of nalorphine exhibited the same maximal antinociceptive response as morphine, indicating its capacity for agonist-like effects in certain pain paradigms pnas.org.

Computational and Structural Biology Approaches in Nalorphine Lethidrone Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor. This approach helps in understanding the key interactions that stabilize the ligand-receptor complex. For Nalorphine (B1233523), molecular docking studies with opioid receptors, particularly the mu and delta subtypes, have been conducted to model its binding mode.

Studies involving morphinan-based ligands, including those structurally related to Nalorphine, have utilized molecular docking to explore their interactions with opioid receptors. These studies aim to identify crucial residues within the receptor binding site that interact with specific functional groups of the ligand. For instance, the presence or absence of a 14-hydroxyl group and the nature of the N-substituent (like the N-allyl group in Nalorphine) are known to influence binding affinity and functional activity, and docking can help elucidate the structural basis for these differences. nih.govplos.orgacs.orgpnas.org

Molecular docking outcomes can indicate the significance of the ligand's orientation within the binding site for facilitating critical non-covalent interactions necessary for ligand-receptor binding. nih.gov Predicted binding poses can highlight interactions such as hydrogen bonds and hydrophobic contacts between Nalorphine and amino acid residues in the opioid receptor binding pocket. For example, classical opioid receptor drugs often form a salt bridge between a conserved aspartate residue (D3.32) in the receptor and the amine group of the ligand. nih.govnih.gov

Molecular modeling studies have also been used to establish structure-activity relationships by analyzing how modifications to the ligand structure affect its predicted binding to opioid receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Opioid Antagonists

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate structural properties of compounds with their biological activity. In the context of opioid antagonists, QSAR studies can help identify molecular features that are important for antagonist binding and activity at opioid receptors.

While general QSAR models for opioid receptor binding have been developed using various machine learning approaches and molecular descriptors, studies specifically focusing on Nalorphine within a QSAR framework often examine how its structural features contribute to its mixed agonist-antagonist profile. nih.gov The N-allyl substituent in Nalorphine, for example, is a well-known structural modification that confers antagonist properties compared to the N-methyl group found in agonists like morphine. acs.orgpnas.org

QSAR models can explore the impact of variations in the N-substituent and other parts of the morphinan (B1239233) core on binding affinity and efficacy at different opioid receptor subtypes (mu, delta, kappa). acs.orgnih.gov These studies contribute to understanding the structural determinants of opioid receptor modulation and can inform the design of new ligands with desired activity profiles.

Nalorphine has been included in datasets used for QSAR modeling of opioid binding, allowing for comparisons of its properties and predicted activity with other opioids and antagonists. nih.gov

Molecular Dynamics Simulations of Nalorphine (Lethidrone) Binding to Opioid Receptors

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study the flexibility of both the ligand and the receptor and to observe the dynamics of their interactions. This is crucial because crystal structures represent a static snapshot, while receptors and ligands are highly dynamic in biological environments. nih.govscispace.com

MD simulations of Nalorphine binding to opioid receptors can reveal conformational changes in the receptor induced by ligand binding and the stability of the binding pose predicted by docking. nih.govplos.orgnih.gov Simulations can capture the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. nih.govplos.orgnih.gov

Studies using MD simulations with opioid receptors and various ligands, including Nalorphine or closely related morphinans, have investigated aspects like the dynamics of ligand-receptor interactions at the binding site and conformational changes related to receptor activation or inactivation. nih.govplos.orgnih.gov For instance, MD simulations can provide insights into how the N-allyl group of Nalorphine influences the dynamics of the receptor's transmembrane helices, which are critical for signaling. nih.govplos.org

MD simulations can also help explain the differential effects of ligands on receptor signaling pathways by observing how ligand binding affects the receptor's coupling to intracellular proteins like G proteins and beta-arrestin. mdpi.comfrontiersin.org While specific detailed MD studies solely focused on Nalorphine's interaction dynamics were not extensively highlighted, the methodology is broadly applied to opioid receptor-ligand systems to understand the molecular mechanisms underpinning their pharmacological profiles. nih.govplos.orgnih.govnih.govscispace.commdpi.comfrontiersin.org

Elucidation of Opioid Receptor Crystal Structures in Complex with Antagonists

The determination of opioid receptor crystal structures, particularly in complex with antagonists, has been a significant advancement in structural biology. These structures provide high-resolution details of the receptor binding pocket and the precise positioning of the bound ligand. nih.govnih.gov While a specific crystal structure of Nalorphine bound to an opioid receptor was not prominently found in the search results, structures of opioid receptors bound to other morphinan antagonists, such as beta-FNA or naltrindole, provide crucial templates for understanding the binding of Nalorphine. nih.govnih.govguidetopharmacology.orgfrontiersin.org

Crystal structures reveal the detailed architecture of the opioid receptor binding site, including the arrangement of transmembrane helices and the residues that form the ligand-binding pocket. nih.govnih.gov Comparing the structures of opioid receptors bound to agonists versus antagonists has shed light on the conformational differences associated with different functional states of the receptor. nih.govplos.orgfrontiersin.org

These structures serve as essential starting points for computational studies like molecular docking and MD simulations. nih.govnih.gov By docking Nalorphine into the binding site of an opioid receptor crystal structure, researchers can generate plausible binding poses and analyze interactions based on a experimentally determined receptor conformation. nih.govelifesciences.org

The crystal structures of opioid receptors in complex with antagonists have highlighted key interaction sites and structural motifs that are important for antagonist binding and the stabilization of the inactive receptor state. nih.govnih.gov This structural information, derived from related antagonists, is invaluable for understanding how Nalorphine interacts with opioid receptors at an atomic level.

Nalorphine, also known by the trade name this compound, is a mixed opioid agonist-antagonist that has played a significant role in the history of opioid research and clinical practice wikipedia.org. Introduced in 1954, it was initially used to reverse opioid overdose and to test for opioid dependence wikipedia.org. Nalorphine acts as an antagonist at the mu-opioid receptor (MOR) and a high-efficacy partial agonist or near-full agonist at the kappa-opioid receptor (KOR) wikipedia.orgnih.govdrugbank.com. While its medical use has largely been superseded by newer antagonists like naloxone (B1662785) due to side effects such as dysphoria and hallucinations, its unique pharmacological profile continues to inform research into opioid receptor biology and the development of novel therapeutics wikipedia.orgnih.gov.

This article focuses exclusively on the future directions and emerging research avenues for Nalorphine and opioid antagonists, structured around the provided outline.

Future Directions and Emerging Research Avenues for Nalorphine Lethidrone and Opioid Antagonists

Development of Novel Opioid Receptor Probes Based on Nalorphine (B1233523) (Lethidrone) Scaffolds

The morphinan (B1239233) scaffold, characteristic of compounds like morphine and nalorphine, has been a cornerstone in the design of opioid ligands painphysicianjournal.comnih.gov. The structural variations at the N-17 position of the morphinan skeleton, where an allyl group is present in nalorphine, have historically led to molecules with diverse pharmacological profiles, including antagonistic properties painphysicianjournal.comchemmethod.complos.org. Research continues to explore and modify opioid scaffolds, including non-morphinan structures, to develop novel probes with improved selectivity and functional properties jst.go.jpku.edu.

Developing novel opioid receptor probes based on the nalorphine scaffold or other related structures involves understanding the complex interactions between ligands and different opioid receptor subtypes (MOR, KOR, and delta opioid receptor (DOR)) frontiersin.orgguidetopharmacology.org. Structure-activity relationship (SAR) studies are crucial in identifying chemical modifications that can fine-tune the affinity and efficacy of compounds at specific receptors or even bias signaling through desired pathways (e.g., G protein signaling over beta-arrestin recruitment) elifesciences.orgnih.gov. For instance, modifications on the morphinan scaffold at positions like C-6 and N-17 have been explored to alter activity painphysicianjournal.complos.org. The development of selective antagonists and partial agonists, particularly for the KOR, is an active area of research for treating conditions like drug addiction . Novel peptide probes based on endogenous sequences have also been designed and modified, for example, using techniques like cysteine stapling, to achieve high selectivity for KOR nih.govacs.org. These efforts aim to create research tools and potential drug candidates with more favorable profiles than earlier compounds like nalorphine, which exhibited undesirable side effects linked to KOR activation wikipedia.org.

Advanced In Vitro Systems for High-Throughput Pharmacological Screening

The discovery of novel opioid ligands with specific receptor profiles relies heavily on efficient screening methods. Advanced in vitro systems, including cell-based assays, are essential for high-throughput screening (HTS) of large compound libraries to identify potential agonists and antagonists nih.govacs.orgarizona.edu. These systems allow for the assessment of compound binding affinity and functional activity at cloned opioid receptors plos.org.

HTS campaigns have successfully identified novel chemical entities and scaffolds with promising selectivity and potency at opioid receptors, such as the KOR nih.govacs.orgarizona.eduresearchgate.net. These screening efforts often utilize assays that measure downstream signaling events, such as beta-arrestin recruitment or G protein activation, providing insights into the functional profile of the compounds elifesciences.orgnih.govacs.orgarizona.edunih.gov. For example, one HTS campaign screened a large library of compounds using KOR beta-arrestin agonist and antagonist screens to identify novel chemotypes nih.govacs.orgarizona.edu.

Beyond traditional binding and functional assays, advanced in vitro models are being developed to better predict in vivo outcomes and understand complex opioid receptor biology. This includes the use of human-relevant in vitro models for preclinical testing, although predicting human responses, particularly idiosyncratic toxicities like drug-induced liver injury, remains challenging mdpi.com. However, in vitro systems are valuable for assessing the effects of opioids and other drugs on cellular function and viability mdpi.com.

Refined Preclinical Models for Understanding Complex Opioid Receptor Biology

Preclinical models, particularly in rodents, are indispensable for studying opioid receptor biology and evaluating the in vivo effects of novel ligands mdpi.com. These models range from basic antinociception assays to more complex models designed to investigate specific aspects of opioid action, such as reward pathways, stress responses, and the mechanisms underlying tolerance and dependence nih.govmdpi.com.

Refined preclinical models are being developed to address the limitations of earlier approaches and to better recapitulate the complexity of human conditions. This includes the use of genetically modified animal models, such as knock-in mice expressing fluorescently tagged opioid receptors or mutations that alter receptor function nih.govmdpi.compnas.orgfrontiersin.org. These models allow for the investigation of receptor distribution, trafficking, and signaling in a physiological context frontiersin.org.

Studies in genetically modified mice have provided insights into the roles of specific opioid receptor subtypes and signaling pathways in mediating analgesia and side effects nih.govmdpi.compnas.org. For example, research using beta-arrestin2 knockout mice has suggested a role for this protein in mediating certain morphine side effects nih.govnih.govpnas.org. Refined preclinical pain models, such as inflammatory and neuropathic pain models, are also crucial for evaluating the efficacy of novel analgesics beyond acute pain relief mdpi.com.

The complexity of opioid receptor biology is further highlighted by the existence of multiple receptor subtypes, splice variants, and the potential for receptor heterodimerization, all of which can influence the pharmacological profile of ligands guidetopharmacology.orgmdpi.comamegroups.orgacs.org. Refined preclinical models are essential for unraveling these complexities and understanding how novel compounds interact with the opioid system in a living organism frontiersin.orgamegroups.org.

Applications in Chemical Neuroscience Research

Chemical neuroscience is an interdisciplinary field that utilizes chemical tools to probe and manipulate neural circuits and understand the neurobiological basis of behavior and disease chemmethod.com. Opioid ligands, including antagonists like nalorphine, are valuable tools in chemical neuroscience research due to their ability to selectively interact with opioid receptors and modulate neuronal activity chemmethod.comfrontiersin.org.

Opioid antagonists have been used to investigate the role of endogenous opioid systems in various brain functions, including pain processing, reward, and stress responses frontiersin.orgresearchgate.netresearchgate.net. By blocking opioid receptors, antagonists can help delineate the contribution of opioid signaling to specific behaviors and physiological processes frontiersin.org. For instance, antagonists are used to study the involvement of the dynorphin-KOR system in stress-induced and pro-addictive behaviors researchgate.net.

The development of novel, highly selective opioid receptor probes, as discussed in Section 8.1, is particularly important for chemical neuroscience. These probes allow researchers to selectively target specific opioid receptor subtypes or even distinct signaling pathways, providing more precise tools for dissecting the roles of different components of the opioid system in complex neural circuits elifesciences.orgnih.gov.

Furthermore, chemical neuroscience research utilizes advanced techniques to visualize and quantify opioid receptors and their interactions with ligands in the brain snmjournals.org. This includes the development of radiolabeled ligands for positron emission tomography (PET) imaging, which can provide insights into receptor occupancy and availability in living subjects snmjournals.org. These tools, combined with refined preclinical models and advanced in vitro systems, contribute to a more comprehensive understanding of opioid system function and the potential therapeutic applications of novel opioid ligands.

Q & A

Q. How should researchers integrate computational tools to predict this compound’s off-target effects?

  • Answer : Use molecular dynamics simulations to assess binding to non-opioid receptors (e.g., κ-opioid, NMDA). Employ machine learning models trained on ToxCast databases to predict hepatotoxicity. Validate predictions with high-content screening (HCS) in hepatocyte cell lines. Cross-reference results with adverse event reports from pharmacovigilance databases .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing time-to-reversal data in this compound efficacy trials?

  • Answer : Kaplan-Meier survival analysis with log-rank tests to compare treatment groups. Adjust for covariates (e.g., baseline opioid dose) using Cox proportional hazards models. Report hazard ratios (HRs) with 95% confidence intervals. For non-parametric data, use Mann-Whitney U tests .

Q. How can researchers mitigate bias in retrospective studies of this compound’s use in emergency medicine?

  • Answer : Apply propensity score matching to balance confounding variables (e.g., patient comorbidities). Perform sensitivity analyses to assess unmeasured confounding. Use multiple imputation for missing data and publish pre-specified analysis plans to avoid p-hacking .

Cross-Disciplinary Considerations

Q. What ethical frameworks guide this compound’s use in wildlife conservation studies?

  • Answer : Adhere to the International Union for Conservation of Nature (IUCN) guidelines for animal immobilization. Obtain permits from local wildlife authorities and include veterinary oversight. Prioritize non-lethal monitoring post-reversal and publish adverse event data to inform best practices .

Q. How can pharmacoeconomic analyses inform this compound’s adoption in low-resource settings?

  • Answer : Conduct cost-effectiveness analyses comparing this compound to alternatives (e.g., naloxone), factoring in cold-chain requirements and shelf life. Use disability-adjusted life year (DALY) metrics to quantify health outcomes. Partner with local stakeholders to assess feasibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.